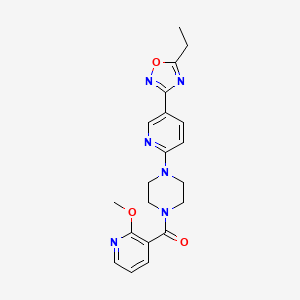

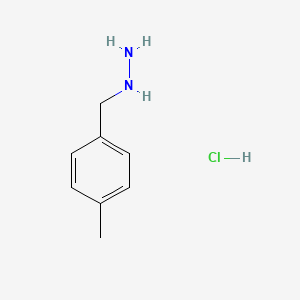

![molecular formula C8H11NO3 B2814334 1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS No. 7759-32-2](/img/structure/B2814334.png)

1-Oxa-3-azaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxa-3-azaspiro[4.5]decane-2,4-dione is a compound that possesses a bicyclic structure containing an oxygen and nitrogen atom. It has the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol .

Synthesis Analysis

The synthesis of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another synthesis method involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Molecular Structure Analysis

The molecular structure of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione is characterized by a bicyclic structure containing an oxygen and nitrogen atom . The InChIKey for this compound is ZDWSKPIXIMGXQX-BGGKNDAXCN .Aplicaciones Científicas De Investigación

Antitumor Activity

1-Oxa-3-azaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticancer properties. Researchers have found that several of these compounds exhibit moderate to potent activity against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). Notably, compound 11h emerged as the most effective overall against all three tested cancer cell lines .

Biocatalysis and Synthesis

1-Oxa-4-azaspiro[4.5]decane-2,4-dione derivatives have been synthesized using metal-catalyzed oxidative cyclization. The optimization of reaction conditions and investigation of synthetic pathways contribute to the field of biocatalysis and organic synthesis .

Process Intensification and Flow Chemistry

Recent research has focused on efficient and safe synthesis methods for spirocyclic compounds. For 1-oxa-4-azaspiro[4.5]decane-2,4-dione, precise control of process parameters, such as droplet dispersion, temperature, and reaction time, is crucial for process intensification and continuous flow synthesis .

Direcciones Futuras

The future directions for research on 1-Oxa-3-azaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in various fields of research and industry. Additionally, more research could be conducted to improve the synthesis methods and to explore the compound’s mechanism of action .

Propiedades

IUPAC Name |

1-oxa-3-azaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWSKPIXIMGXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-3-azaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

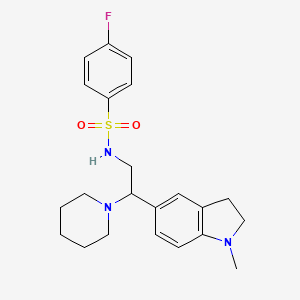

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)

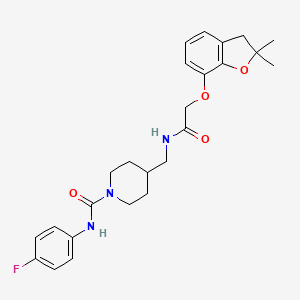

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)

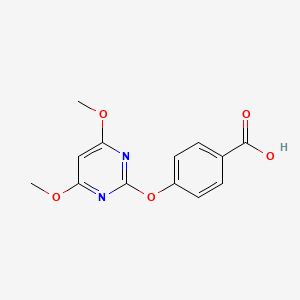

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2814271.png)